N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Catalog No.
S918790
CAS No.
1220034-41-2
M.F
C9H13BrN2
M. Wt
229.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

CAS Number

1220034-41-2

Product Name

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

IUPAC Name

5-bromo-N-tert-butylpyridin-2-amine

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12)

InChI Key

FNLCZRYQMLOAKX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC=C(C=C1)Br

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)Br

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine is an organic compound classified as a pyridine derivative. It features a bromine atom positioned at the 5th carbon of the pyridine ring and a tert-butylamine group attached to the nitrogen atom. The molecular formula for this compound is C₉H₁₃BrN₂, with a molecular weight of 229.12 g/mol. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics .

  • Substitution Reactions: The bromine atom can be replaced by different nucleophiles, such as amines or thiols, through nucleophilic substitution processes. These reactions typically require a base and an appropriate solvent.
  • Oxidation Reactions: The compound may undergo oxidation, leading to the formation of oxides or imines, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction Reactions: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, resulting in derivatives with reduced functionality.

The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically involves two main steps:

  • Bromination of 2-Pyridinylamine: This step uses bromine or a brominating agent like N-bromosuccinimide in a solvent such as acetic acid or dichloromethane. The reaction conditions are controlled to ensure selective bromination at the 5-position of the pyridine ring.
  • Alkylation with Tert-Butylamine: The brominated intermediate is then reacted with tert-butylamine in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent like dimethylformamide or tetrahydrofuran. This alkylation step forms the final product .

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine has several notable applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of N-heterocycles.
  • Pharmaceutical Research: Due to its structural properties, it may be explored for its potential therapeutic effects against various diseases .
  • Environmental Chemistry: The compound's framework is being investigated for its role in advanced oxidation processes aimed at degrading nitrogen-containing hazardous compounds in water treatment systems.

Several compounds share structural similarities with N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Differences
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amineC₁₀H₁₅BrN₂243.14 g/molContains a methyl group at the 3-position
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amineC₁₀H₁₅BrN₂243.14 g/molContains a methyl group at the 4-position
N-(5-Bromo-2-pyridinyl)-N-isopropylamineC₉H₁₃BrN₂229.12 g/molSubstituted with an isopropyl group instead of tert-butyl
5-Bromo-N-(tert-butyl)pyridineC₉H₁₂BrN214.10 g/molLacks the amine substitution at the nitrogen

These compounds highlight the uniqueness of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine, particularly in terms of its specific functional groups and their implications for chemical reactivity and biological activity .

XLogP3

2.8

Dates

Modify: 2023-08-16

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